molecular formula C25H25N3O3S2 B2603350 2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1252928-62-3

2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B2603350
CAS RN: 1252928-62-3
M. Wt: 479.61
InChI Key: LGTNKDLCYUWFLU-UHFFFAOYSA-N
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Description

2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H25N3O3S2 and its molecular weight is 479.61. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Research has identified compounds structurally related to the query compound as potent inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and cellular replication. These inhibitors show potential in the development of anticancer drugs due to their dual inhibitory action, which can effectively halt the proliferation of cancer cells. The most potent dual inhibitor identified demonstrates significant inhibition of both human TS and DHFR, highlighting the scaffold's promise for therapeutic applications (Gangjee et al., 2008).

Antimicrobial Activity

Derivatives of the query compound have been synthesized and shown to exhibit potent antimicrobial activities against gram-negative bacteria. The structural modifications of these compounds enhance their activity, particularly against Pseudomonas aeruginosa and β-lactamase-producing bacteria, suggesting their potential as lead compounds for developing new antibacterial agents (Kishimoto et al., 1984).

Anticancer Activity

Research into structurally related compounds has also explored their anticancer properties. Certain derivatives have demonstrated appreciable cancer cell growth inhibition across multiple cancer cell lines, underscoring the potential of these compounds in anticancer drug development. This research paves the way for further investigation into the therapeutic applications of such compounds in oncology (Al-Sanea et al., 2020).

Crystal Structure Analysis

Understanding the crystal structures of related compounds provides insight into their molecular interactions and potential binding affinities, which is crucial for drug design. Studies on the crystal structures of similar compounds reveal the molecular conformations and interactions that contribute to their biological activities, aiding in the rational design of more effective therapeutic agents (Subasri et al., 2017).

properties

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-15-11-16(2)22(17(3)12-15)27-21(29)14-33-25-26-20-9-10-32-23(20)24(30)28(25)13-18-5-7-19(31-4)8-6-18/h5-12H,13-14H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTNKDLCYUWFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

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